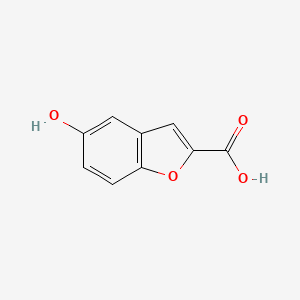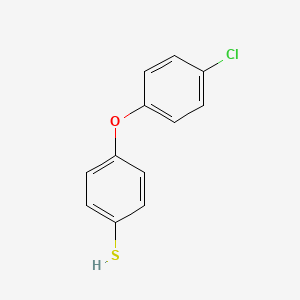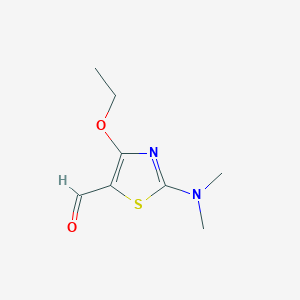
3-Chloro-5-nitrobenzaldehyde
Übersicht
Beschreibung
3-Chloro-5-nitrobenzaldehyde (CAS Number: 22233-54-1) is a research chemical . It has a molecular weight of 185.57 and is used in the facile synthesis of fluorescent thiazole coumarinyl compounds and their electrochemical, time-resolve fluorescence, and solvatochromic properties .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with three steps . The details of the synthesis process are not fully available from the search results.Molecular Structure Analysis
The molecular formula of this compound is C7H4ClNO3 . The InChI code is 1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H .Chemical Reactions Analysis
This compound is used in the facile synthesis of fluorescent thiazole coumarinyl compounds . The exact chemical reactions involving this compound are not fully detailed in the search results.Physical And Chemical Properties Analysis
This compound has a boiling point of 281.4°C and a density of 1.5±0.1 g/cm3 . It appears as a yellow powder .Wissenschaftliche Forschungsanwendungen
Spectroscopy and Molecular Analysis
- Vibrational Spectroscopy : The Fourier-transform infrared (FT-IR) and Raman spectroscopic techniques have been used to study the molecular structure and vibrational characteristics of chloro-nitrobenzaldehyde derivatives. These studies provide insights into the molecule's stability, energy distribution, and chemical activity, as seen in the research on 4-chloro-3-nitrobenzaldehyde (Karunakaran & Balachandran, 2012).
Organic Synthesis
Synthesis of Heterocyclic Compounds : Chloro-nitrobenzaldehyde derivatives play a role in the synthesis of various heterocyclic compounds. For instance, 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, a complex organic compound, was synthesized using a condensation reaction involving o-nitrobenzaldehyde, a close relative of 3-Chloro-5-nitrobenzaldehyde (Klemm, Klopfenstein, & Nelson, 1982).
Synthesis of Antibacterial Agents : Some derivatives of chloro-nitrobenzaldehyde have been explored for their potential in synthesizing antibacterial agents. For example, a study on the synthesis of 10-methoxy-4.8-dinitro-6H-benzo [2,3-c]chromen-6-one involved the use of methoxy-5-nitrobenzaldehyde, showing the compound's utility in creating antibacterials (Havaldar, Bhise, & Burudkar, 2004).
Chemical Intermediates
Intermediate in Chemical Synthesis : Chloro-nitrobenzaldehydes are key intermediates in the synthesis of various chemicals. For instance, 3-Nitrobenzaldehyde, prepared from 3-nitrotoluene, is a crucial intermediate in several chemical processes (Lu Chun-xu, 2007).
Nitration Studies : These compounds are also used in studying nitration processes, as seen in research involving the nitration of benzaldehyde to produce 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, both important in the chemical industry (Russo et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chloro-5-nitrobenzaldehyde is a chemical compound that primarily targets carbon acid compounds and aldehydes . These targets play a crucial role in various biochemical reactions, including the Knoevenagel Condensation .
Mode of Action
The compound interacts with its targets through a process known as the Knoevenagel Condensation . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . An enol intermediate is formed initially, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .
Biochemical Pathways
The Knoevenagel Condensation is a key biochemical pathway affected by this compound . This pathway leads to the formation of α,β-unsaturated compounds, which are important in various biochemical processes, including the synthesis of certain types of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of α,β-unsaturated compounds . These compounds can participate in further reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the presence of certain substances, such as bases, can affect the compound’s reactivity .
Biochemische Analyse
Biochemical Properties
3-Chloro-5-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of fluorescent compounds. It interacts with various enzymes and proteins, facilitating the formation of thiazole coumarinyl derivatives. These interactions are primarily based on the electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins. The nitro group enhances the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C), but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical reactions. These metabolic transformations can affect the compound’s activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence cellular processes. The localization of this compound can also affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .
Eigenschaften
IUPAC Name |
3-chloro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGORBDLPVCCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482321 | |
| Record name | 3-Chloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22233-54-1 | |
| Record name | 3-Chloro-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22233-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)


![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)



![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)



